molecular formula C17H23N3O3 B2537248 2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide CAS No. 478049-40-0

2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide

Cat. No.: B2537248
CAS No.: 478049-40-0
M. Wt: 317.389
InChI Key: JTNKUTNKSGQTCO-UHFFFAOYSA-N
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Description

2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a diethylamino group, a methoxyphenyl group, and an isoxazole ring, making it a molecule of interest in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the Methoxyphenyl Group:

    Formation of the Acetamide Moiety: The acetamide group is introduced via an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

    Introduction of the Diethylamino Group: The final step involves the alkylation of the amide nitrogen with diethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide
  • 2-(diethylamino)-N-{[3-(4-hydroxyphenyl)-5-isoxazolyl]methyl}acetamide
  • 2-(diethylamino)-N-{[3-(4-methylphenyl)-5-isoxazolyl]methyl}acetamide

Uniqueness

2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, can influence its reactivity and interaction with biological targets compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(diethylamino)-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-4-20(5-2)12-17(21)18-11-15-10-16(19-23-15)13-6-8-14(22-3)9-7-13/h6-10H,4-5,11-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNKUTNKSGQTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NCC1=CC(=NO1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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